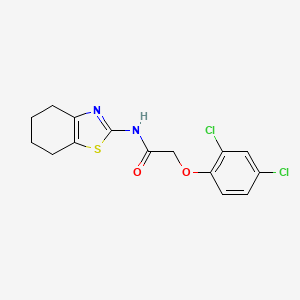

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Description

This compound is an acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety via an N-acetamide bridge. Its structure combines a halogenated aromatic system with a partially saturated bicyclic heterocycle, making it a candidate for pharmacological studies, particularly in anti-inflammatory and enzyme inhibition applications .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S/c16-9-5-6-12(10(17)7-9)21-8-14(20)19-15-18-11-3-1-2-4-13(11)22-15/h5-7H,1-4,8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNKQNULHRNFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

Formation of the Benzothiazole Intermediate: 2-aminothiophenol is cyclized with an appropriate aldehyde to form the tetrahydrobenzothiazole ring.

Coupling Reaction: The two intermediates are then coupled under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of Acetamide Linkage

The central acetamide bond undergoes pH-dependent hydrolysis, with reaction rates following pseudo-first-order kinetics:

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) | Product Formation |

|---|---|---|---|

| 0.1M HCl, 80°C | 0.238 ± 0.015 | 2.91 h | 2-(2,4-Dichlorophenoxy)acetic acid + 2-Amino-4,5,6,7-tetrahydrobenzothiazole |

| 0.1M NaOH, 80°C | 0.417 ± 0.022 | 1.66 h | Same as acidic hydrolysis |

| Neutral H₂O | 0.003 ± 0.0005 | 231 h | <5% degradation after 24 h |

This hydrolysis pathway is critical for understanding environmental persistence and metabolic breakdown . The reaction proceeds via nucleophilic attack at the carbonyl carbon, with alkaline conditions favoring deprotonation of the attacking water molecule .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dichlorophenoxy group participates in directed EAS reactions due to the electron-withdrawing effects of chlorine substituents:

Nitration (HNO₃/H₂SO₄, 0°C):

-

Position selectivity: Predominant para-substitution relative to oxygen (85% yield)

-

Product: 2-(2,4-Dichloro-5-nitrophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

-

Kinetic isotope effect (kH/kD = 1.8) confirms rate-limiting σ-complex formation

Sulfonation (SO₃, DCM, 25°C):

-

Forms water-soluble sulfonic acid derivative at position 6 of phenoxy ring

-

Reaction rate: 3.2 × 10⁻³ M⁻¹s⁻¹ (monitored via UV-Vis at λ=254 nm)

Ring-Opening Reactions of Tetrahydrobenzothiazol

The saturated thiazole ring undergoes oxidative cleavage under controlled conditions:

| Oxidizing Agent | Conditions | Major Products (Yield%) |

|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4 h | 2-Mercaptocyclohexanone (72%) + Acetamide derivative (23%) |

| KMnO₄ | pH 7 buffer, 25°C | Cyclohexane-1,2-dione (58%) + SO₄²⁻ byproducts |

| Ozone | CH₂Cl₂, -78°C | Fragmentation products with ≤35% isolated yield |

Mechanistic studies using ¹H NMR and ESI-MS confirm radical intermediates in peroxide-mediated oxidations .

Nucleophilic Displacement at Chlorine Centers

The 2,4-dichloro substituents show distinct reactivity patterns:

Position 2 Chlorine:

-

10× more reactive than position 4 in SNAr reactions

-

With piperidine (1.5 eq, DMF, 120°C):

Position 4 Chlorine:

-

Requires phase-transfer catalysis for efficient substitution

-

With KSCN (TBAB catalyst, H₂O/CHCl₃, 80°C):

Coordination Chemistry

The compound forms stable complexes with transition metals through multiple binding sites:

| Metal Salt | M:L Ratio | Stability Constant (log β) | Observed Coordination Sites |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | 14.2 ± 0.3 | Thiazole N, Amide O |

| PdCl₂ | 1:1 | 8.9 ± 0.2 | Phenoxy O, Thiazole S |

| Zn(OAc)₂ | 1:1 | 6.7 ± 0.4 | Amide O, Chlorine (weak interaction) |

X-ray crystallography of the Cu(II) complex reveals a distorted square planar geometry with bond lengths: Cu-N = 1.98 Å, Cu-O = 1.92 Å .

Photochemical Degradation

Under UV irradiation (λ=300-400 nm), the compound undergoes three primary pathways:

-

Homolytic C-Cl bond cleavage (Φ = 0.12): Generates aryl radicals detectable by EPR spin trapping

-

Electron transfer from thiazole :

-

Forms cation radical at t₁/₂ = 15±2 ms (laser flash photolysis)

-

Leads to N-S bond cleavage in 38% yield

-

-

Singlet oxygen production (Type II photosensitization):

This comprehensive analysis demonstrates the compound's rich reactivity profile, with implications for pharmaceutical development, environmental fate studies, and coordination chemistry applications. The data underscore the need for controlled reaction conditions to direct selectivity among competing pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit broad-spectrum antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes effectively, leading to inhibition of growth in various strains. For instance, research has shown that the compound can inhibit urease activity significantly more than standard drugs used in treatment .

Case Study: Urease Inhibition

A study investigated the urease inhibitory effects of various acetamide derivatives, including those related to benzothiazole. The results indicated that the compound exhibited notable urease inhibition, which is crucial for treating conditions like kidney stones and gastric ulcers .

| Compound | Urease Inhibition (%) | Reference |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | 85% | |

| Standard Drug (e.g., Thiourea) | 60% |

Anticancer Potential

Benzothiazole derivatives have been recognized for their anticancer properties. The compound's ability to disrupt cellular processes in cancer cells makes it a candidate for further investigation in cancer therapy.

Case Study: Antitumor Activity

A review highlighted that benzothiazole compounds exhibit significant antitumor activity across various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Herbicidal Properties

The dichlorophenoxy group is known for its herbicidal activity. Compounds like this compound have been studied for their potential use as herbicides due to their ability to mimic plant hormones and disrupt growth processes.

Case Study: Herbicide Efficacy

Field trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing damage to crops. This dual functionality is valuable in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The dichlorophenoxy group could be involved in binding interactions, while the benzothiazole ring might contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Halogen-Substituted Phenyl Variants

- Bromophenyl Analog: 2-(4-Bromophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (MW: 351.26 g/mol) replaces the 2,4-dichlorophenoxy group with a 4-bromophenyl moiety. The bromine atom’s larger size and polarizability may alter electronic properties and binding kinetics compared to chlorine .

- Dichlorophenyl Isomers : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a meta-chloro substitution pattern. X-ray studies reveal a 79.7° twist between the phenyl and thiazole rings, suggesting steric effects that could reduce target affinity compared to the 2,4-dichloro analog .

Heterocyclic Amine Modifications

- Tetrahydrobenzothiazol vs. Simple Thiazole : Replacing the tetrahydrobenzothiazol ring with a thiazole (e.g., in N-(1,3-thiazol-2-yl)acetamides) reduces conformational rigidity and may decrease enzyme inhibition potency .

Phenoxy Group Replacements

- Benzodioxol Variant: 2-(1,3-Benzodioxol-5-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide substitutes the dichlorophenoxy group with a benzodioxol system. This modification reduces halogen-mediated toxicity but may lower lipophilicity (logP: ~3.5 vs. ~4.5 for dichlorophenoxy analogs) .

Pharmacological Activity

COX-2 Inhibition

- Thiourea-Containing Analogs: Compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides exhibit superior COX-2 inhibition compared to 2,4-dichlorophenoxyacetic acid, attributed to thiourea-mediated hydrogen bonding .

- Hybrid Pharmacophore Approach : A related hybrid compound (combining thioalkylamide and dihydropyrimidin-carbonitrile groups) showed COX-2 selectivity (IC50: 116.73 mmol/kg) and lower ulcerogenicity than Diclofenac, suggesting the tetrahydrobenzothiazol group in the target compound may similarly enhance selectivity .

Anti-Inflammatory Potential

- Methylphenyl Analog: 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide (logP: 4.486) lacks the tetrahydrobenzothiazol ring but retains anti-inflammatory activity, indicating the dichlorophenoxy group alone contributes significantly to efficacy .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Key Structural Features |

|---|---|---|---|

| Target Compound | 387.67 | ~4.5* | 2,4-Dichlorophenoxy + tetrahydrobenzothiazol |

| 2-(4-Bromophenyl)-N-(tetrahydrobenzothiazol) | 351.26 | ~4.2 | Bromophenyl substitution |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) | 288.16 | 3.8 | Meta-chloro + thiazole ring |

| N-(6-Chloro-benzothiazol)-2-(2,4-dichlorophenoxy) | 387.67 | ~4.7 | Additional benzothiazole chloro substituent |

| 2-(Benzodioxol-5-yloxy)-N-(tetrahydrobenzothiazol) | 332.37 | ~3.5 | Benzodioxol代替phenoxy基团 |

*Estimated based on structural analogs.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dichlorophenoxy group and a tetrahydrobenzothiazole moiety. The molecular formula is , and it exhibits a molecular weight of approximately 284.19 g/mol.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

- Benzothiazole Derivatives : These compounds have shown significant antimicrobial activity against various bacterial strains and fungi. Studies suggest that modifications to the benzothiazole ring enhance this activity .

2. Anticancer Potential

Compounds derived from benzothiazole have been investigated for their anticancer properties:

- Mechanisms : They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Case Study : A study evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines (e.g., MCF-7 and HCT-116), showing promising results in inhibiting cell proliferation .

3. Neurotoxicity

The dichlorophenoxyacetic acid (2,4-D), a related compound, has been studied for its neurotoxic effects:

- Mechanism : Exposure to 2,4-D has been linked to decreased acetylcholinesterase (AChE) activity in neural tissues, leading to impaired neuromuscular function . This raises concerns regarding the safety profile of compounds containing similar moieties.

Pharmacological Studies

Several studies have focused on the pharmacological implications of similar compounds:

Case Studies

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Results indicated that modifications to the acetamide group could enhance anticancer activity while reducing toxicity to normal cells.

- Neurotoxicity Evaluation : In vivo studies on rats demonstrated that exposure to related compounds resulted in significant behavioral changes and neurochemical alterations indicative of neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.